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RIPK3 inhibitor 42 -

RIPK3 inhibitor 42

Catalog Number: EVT-10947159
CAS Number:
Molecular Formula: C24H18BrFN4O3S
Molecular Weight: 541.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RIPK3 Inhibitor 42 was developed through a series of chemical modifications to enhance its specificity and efficacy against RIPK3. It is classified as a small molecule inhibitor, specifically designed to interfere with the kinase activity of RIPK3. This classification places it within a broader category of pharmacological agents that target protein kinases, which are critical regulators of various cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of RIPK3 Inhibitor 42 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that provide the necessary functional groups for further reactions.
  2. Chemical Modifications: A series of reactions such as alkylation, acylation, or cyclization are employed to build the core structure of the inhibitor.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.
  4. Characterization: The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and molecular weight.

The detailed synthetic route may vary depending on the specific chemical modifications made to optimize the inhibitor's potency and selectivity.

Molecular Structure Analysis

Structure and Data

RIPK3 Inhibitor 42 possesses a unique molecular structure that allows it to effectively bind to the ATP-binding site of RIPK3. Its structure can be represented as follows:

  • Molecular Formula: C_xH_yN_zO_w (exact formula depends on specific substituents)
  • Molecular Weight: Approximately 50 kDa
  • Key Functional Groups: The presence of specific functional groups such as amines, ketones, or aromatic rings contributes to its binding affinity.

The three-dimensional conformation of RIPK3 Inhibitor 42 is crucial for its interaction with the kinase domain of RIPK3, facilitating effective inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving RIPK3 Inhibitor 42 is its binding to the active site of RIPK3, which prevents substrate phosphorylation. This interaction can be described as follows:

  1. Binding Mechanism: The inhibitor competes with ATP for binding at the kinase domain.
  2. Inhibition Type: It acts as a competitive inhibitor, meaning that increasing concentrations of ATP can overcome its inhibitory effects.
  3. Reaction Kinetics: Kinetic studies may reveal the inhibitor's potency (IC50 values) and determine its effectiveness in cellular assays.

Further studies may involve exploring how structural variations affect its reactivity and selectivity toward RIPK3 compared to other kinases.

Mechanism of Action

Process and Data

RIPK3 Inhibitor 42 exerts its biological effects through a well-defined mechanism:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding site, it inhibits RIPK3's ability to phosphorylate downstream targets such as mixed lineage kinase domain-like pseudokinase (MLKL).
  2. Impact on Necroptosis: This inhibition disrupts the necroptotic signaling cascade, preventing cell death associated with various pathologies.
  3. Biological Outcomes: The inhibition can lead to reduced inflammation and improved cell survival in models of disease where necroptosis plays a detrimental role.

Quantitative data from assays measuring cell viability and cytokine production can provide insights into the effectiveness of RIPK3 Inhibitor 42 in modulating these pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: The solubility profile in various solvents (e.g., DMSO, water) is crucial for formulation.
  • Stability: Stability studies under different pH conditions and temperatures help determine shelf life.
  • Melting Point: The melting point can provide insights into purity and crystallinity.

These properties are essential for determining how RIPK3 Inhibitor 42 can be effectively used in laboratory settings or therapeutic applications.

Applications

Scientific Uses

RIPK3 Inhibitor 42 has several potential applications in scientific research:

  • Disease Models: It is used in preclinical models to study diseases characterized by excessive necroptosis, such as neurodegenerative diseases or acute inflammatory conditions.
  • Drug Development: As part of drug discovery efforts, it serves as a lead compound for developing more potent inhibitors with improved pharmacokinetic properties.
  • Mechanistic Studies: Researchers utilize this inhibitor to dissect the roles of RIPK3 in cellular signaling pathways, contributing to our understanding of cell death mechanisms.
Molecular Mechanisms of RIPK3 Inhibition by Cpd-42

Structural Basis of RIPK3-Compound 42 Interaction

Compound 42 (Cpd-42) exerts its inhibitory effects on receptor-interacting protein kinase 3 (RIPK3) through precise structural interactions within the kinase domain. Molecular docking and site-directed mutagenesis studies reveal that Cpd-42 binds directly to RIPK3, forming critical hydrogen bonds at residues Threonine 94 (Thr94) and Serine 146 (Ser146). These interactions occur within the ATP-binding pocket and adjacent regulatory regions of RIPK3 [1] [7]. The hydrogen bond network stabilizes Cpd-42 in a configuration that obstructs RIPK3’s catalytic activity. Specifically:

  • Thr94 forms a hydrogen bond with Cpd-42’s carbonyl group (bond length: 2.8 Å)
  • Ser146 engages via a hydroxyl-mediated hydrogen bond (bond length: 3.0 Å)Mutagenesis experiments confirm the necessity of these residues: Mutation of Thr94 to alanine (T94A) reduces Cpd-42 binding affinity by 12-fold, while S146A mutation decreases affinity by 8-fold [1].

Table 1: Hydrogen Bond Interactions Between Cpd-42 and RIPK3

RIPK3 ResidueBond TypeBond Length (Å)Energetic Contribution (ΔG, kcal/mol)
Threonine 94Carbonyl-OH2.8-2.1
Serine 146Hydroxyl-N3.0-1.8

Conformational Locking of RIPK3 Kinase Domain

Cpd-42 binding induces a conformational shift in RIPK3’s kinase domain, stabilizing an inactive state that impairs catalytic function. Structural analyses show that Cpd-42 occupies a hydrophobic pocket adjacent to the ATP-binding site, displacing the activation loop and preventing its transition to a catalytically competent conformation [8]. This "closed" conformation is characterized by:

  • Displacement of the αC-helix by 4.2 Å from its active orientation
  • Disruption of the salt bridge between Lysine 50 and Glutamate 67, essential for ATP coordination
  • Rigidification of the DFG motif (Asp-Phe-Gly) into a "DFG-out" state, obstructing ATP binding [8]

Cellular thermal shift assays confirm these structural changes: Cpd-42 increases RIPK3’s thermal stability by 8.3°C, indicating enhanced structural rigidity upon inhibitor binding [1]. This conformational locking sterically hinders RIPK3’s ability to phosphorylate downstream substrates, even when upstream activators (e.g., RIPK1) are engaged.

Impact on RIPK3 Autophosphorylation and Oligomerization

RIPK3 activation requires autophosphorylation at key residues (e.g., Thr231/Ser232) and subsequent oligomerization into amyloid-like signaling complexes called necrosomes. Cpd-42 disrupts both processes:

  • Autophosphorylation inhibition: Cpd-42 reduces RIPK3 autophosphorylation by 85–90% in cisplatin-induced acute kidney injury models and calcium oxalate nephrocalcinosis, as quantified by phospho-specific immunoblotting [1] [7]. This occurs through direct blockade of the kinase active site, preventing trans-phosphorylation between RIPK3 monomers.
  • Oligomerization blockade: RIPK3 oligomerizes via its receptor-interacting protein homotypic interaction motif (RHIM) domain to form functional necrosomes. Cpd-42 binding to Thr94/Ser146 allosterically distorts the RHIM domain, reducing oligomerization efficiency by 70% in size-exclusion chromatography assays [1] [3]. Consequently, RIPK3 fails to recruit mixed lineage kinase domain-like pseudokinase (MLKL), its primary substrate.

Table 2: Effects of Cpd-42 on RIPK3 Activation Parameters

ProcessAssay TypeReduction with Cpd-42Functional Consequence
AutophosphorylationPhospho-RIPK3 blot85–90%Loss of kinase activation
OligomerizationSize-exclusion chromatography70%Impaired necrosome assembly
MLKL phosphorylationELISA92%Blocked membrane disruption

These mechanisms collectively prevent RIPK3-mediated necroptosis. In RIPK3-knockout models, Cpd-42 loses its protective effects, confirming target specificity [7]. The inhibitor’s dual action—structural stabilization and oligomerization blockade—provides a potent, selective mechanism to halt necroptotic signaling.

Properties

Product Name

RIPK3 inhibitor 42

IUPAC Name

N-[6-[3-[(3-bromophenyl)carbamoylamino]-4-fluorophenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

Molecular Formula

C24H18BrFN4O3S

Molecular Weight

541.4 g/mol

InChI

InChI=1S/C24H18BrFN4O3S/c25-14-2-1-3-15(10-14)27-23(32)28-20-11-16(6-8-18(20)26)33-17-7-9-19-21(12-17)34-24(29-19)30-22(31)13-4-5-13/h1-3,6-13H,4-5H2,(H2,27,28,32)(H,29,30,31)

InChI Key

RIVQMLWSKYAVFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)NC5=CC(=CC=C5)Br

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